molecular formula C4H3BrClNS B2518033 5-Bromo-4-(chloromethyl)-1,3-thiazole CAS No. 1936260-42-2

5-Bromo-4-(chloromethyl)-1,3-thiazole

Cat. No. B2518033
CAS RN: 1936260-42-2
M. Wt: 212.49
InChI Key: AXDKVTCLZYPCGD-UHFFFAOYSA-N
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Description

5-Bromo-4-(chloromethyl)-1,3-thiazole is a compound that belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered ring structure. Thiazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of bromine with various precursors. For instance, the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone has been reported as a synthon for the chemoselective preparation of bromodifluoromethyl thiazoles, which are useful in drug discovery programs . Similarly, the synthesis of 2-amino-5-bromo-1,3,4-thiadiazoles has been described, showcasing the ambident nucleophilic behavior of these substrates in alkylation, acylation, and nitrosation reactions . Additionally, the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides has been used to yield trisubstituted thiazoles .

Molecular Structure Analysis

The molecular and crystal structure of thiazole derivatives can be determined using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was characterized and found to crystallize in the orthorhombic space group with specific unit cell parameters . The structural geometry, including bond lengths and angles, can be calculated using density functional theory (DFT) methods, which often show good agreement with experimental data .

Chemical Reactions Analysis

Thiazole derivatives undergo a variety of chemical reactions, reflecting their reactivity and potential for further functionalization. The bromination of thiazole compounds can lead to specific derivatives depending on the reaction conditions and the nature of the substituents present on the thiazole ring . The reactivity of these compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, which can affect the site of bromination and the overall yield of the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as 2-chloro-5-chloromethyl-1,3-thiazole, include their purification techniques, application areas, and market prospects. These compounds can be synthesized from different initial raw materials, and factors such as the source of the raw materials, quality of products, percent conversion, and costs are important considerations . The electronic properties, such as frontier molecular orbitals and molecular electrostatic potential maps, can be analyzed using optimized structures from DFT calculations .

Scientific Research Applications

Applications in Chemical Synthesis

5-Bromo-4-(chloromethyl)-1,3-thiazole serves as a critical intermediate in the synthesis of various chemical compounds. It has been utilized in the formation of highly functionalized 5-bromo-2-amino-1,3-thiazoles, which are of interest due to their potential as pharmacologically relevant compounds and inhibitors like monoacylglycerol lipase (MAGL) inhibitors (Prévost et al., 2018). Additionally, it's involved in the regioselective halogenation process, providing an efficient method for obtaining various thiazole derivatives (Yamane et al., 2004).

Synthesis of Thiazole Derivatives

The compound has been instrumental in synthesizing diverse thiazole derivatives. For instance, it's used in the synthesis of isomeric chloromethyl derivatives of 1,3-thiazole containing a protected aldehyde group, leading to new low-molecular-weight thiazolecarbaldehydes (Sinenko et al., 2017). The derivatives have been further reacted with different nucleophiles to produce new aldehydes.

Photodynamic Therapy and Photophysical Applications

5-Bromo-4-(chloromethyl)-1,3-thiazole has also found applications in photodynamic therapy, a treatment modality for cancer. A study focused on the synthesis and characterization of a Cd(II) complex derived from an azo ligand containing 5-bromo thiazolyl, demonstrating significant antifungal and antibacterial activities and potential in photodynamic therapy due to its singlet oxygen quantum yield (Jaber et al., 2021).

Biological Activity Studies

Apart from its role in chemical synthesis, the derivatives of 5-Bromo-4-(chloromethyl)-1,3-thiazole have been involved in studies exploring biological activities. For example, a compound was synthesized for investigating its antimicrobial properties, displaying promising results against certain bacterial and fungal strains (Karegoudar et al., 2008).

properties

IUPAC Name

5-bromo-4-(chloromethyl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClNS/c5-4-3(1-6)7-2-8-4/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDKVTCLZYPCGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(S1)Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-(chloromethyl)-1,3-thiazole

CAS RN

1936260-42-2
Record name 5-bromo-4-(chloromethyl)-1,3-thiazole
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